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molecular formula C12H11NO B1277480 3-Benzyloxypyridine CAS No. 76509-17-6

3-Benzyloxypyridine

Cat. No. B1277480
M. Wt: 185.22 g/mol
InChI Key: LLWFWIZOFFLRKC-UHFFFAOYSA-N
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Patent
US05202334

Procedure details

To a suspension of 3-hydroxypyridine (24.7 g, 260 mmole) in distilled methylene chloride (260 ml) were added Adogen 464 (1.6 ml), 40% NaOH (130 ml), benzyl chloride (32 ml, 278 mmole), followed by stirring for 3 days at room temperature. The organic layer was separated from the reaction solution, and the aqueous layer was admixed with water and extracted with methylene chloride. The resulting extract was combined with the methylene chloride layer separated previously, and the combined solution was washed with saturated saline, dried over K2CO3 and freed of the solvent by distillation. The residue was purified on a column of silica gel (7734, n-hexane:ethyl acetate=20:1 to 5:1).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].[CH2:10](Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:10]([O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
1.6 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the reaction solution
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
CUSTOM
Type
CUSTOM
Details
separated previously
WASH
Type
WASH
Details
the combined solution was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
DISTILLATION
Type
DISTILLATION
Details
freed of the solvent by distillation
CUSTOM
Type
CUSTOM
Details
The residue was purified on a column of silica gel (7734, n-hexane:ethyl acetate=20:1 to 5:1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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